Rp-8-CPT-cGMPS
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Overview
Description
This compound is a rationally designed analogue of the parent second messenger cyclic guanosine monophosphate, where the hydrogen in position 8 of the nucleobase is replaced by the lipophilic 4-chlorophenylthio moiety . It is known for its high lipophilicity, excellent membrane permeability, and metabolic stability .
Preparation Methods
Rp-8-CPT-cGMPS is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate. The compound is usually obtained as a crystallized or lyophilized sodium salt . Industrial production methods are not extensively documented, but the synthesis generally follows similar laboratory procedures with scale-up adjustments.
Chemical Reactions Analysis
Rp-8-CPT-cGMPS undergoes various chemical reactions, including:
Substitution Reactions: The introduction of the 4-chlorophenylthio group at the 8-position of the guanine base is a key substitution reaction.
Oxidation and Reduction:
Hydrolysis: The compound is resistant to hydrolysis due to the presence of the sulfur atom in the cyclic phosphate moiety.
Common reagents used in these reactions include chlorophenylthiol, sulfur-containing compounds, and various solvents and catalysts . The major product formed from these reactions is the this compound itself, with high purity typically achieved through crystallization or lyophilization .
Scientific Research Applications
Rp-8-CPT-cGMPS is widely used in scientific research due to its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases. Some of its applications include:
Biochemistry: Studying the role of cyclic guanosine monophosphate in various biochemical pathways.
Cell Biology: Investigating the effects of cyclic guanosine monophosphate on cell signaling and function.
Neuroscience: Examining the role of cyclic guanosine monophosphate in neuronal signaling and plasticity.
Mechanism of Action
Rp-8-CPT-cGMPS exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases. It binds to the active site of these kinases, preventing the phosphorylation of target proteins . This inhibition disrupts the signaling pathways mediated by cyclic guanosine monophosphate, leading to various cellular effects . The compound shows a strong preference for cyclic guanosine monophosphate-dependent protein kinase type II .
Comparison with Similar Compounds
Rp-8-CPT-cGMPS is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability . Similar compounds include:
Rp-8-Br-cGMPS: Another cyclic guanosine monophosphate analogue with a bromine atom at the 8-position.
Sp-8-CPT-cGMPS: An agonistic isomer of this compound.
8-pCPT-cGMP: A cyclic guanosine monophosphate analogue without the sulfur modification.
These compounds share structural similarities but differ in their specific chemical modifications and biological activities .
Properties
Molecular Formula |
C16H16ClN5O6PS2+ |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
9-[(4aR,7S)-2,7-dihydroxy-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23,25,30H,5H2,(H2-,18,20,21,24)/p+1/t8-,10+,11?,14?,29?/m1/s1 |
InChI Key |
OUBFBEIDDZMLBN-MXSLEPDVSA-O |
Isomeric SMILES |
C1[C@@H]2C([C@@H](C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |
Origin of Product |
United States |
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